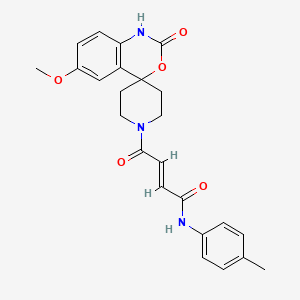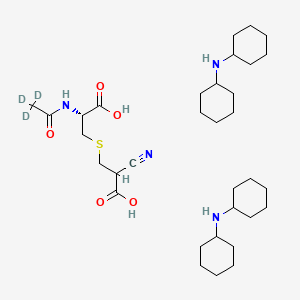
7Cpn3dpx52
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dosimertinib (mesylate) is a highly potent, selective, and orally efficacious third-generation epidermal growth factor receptor tyrosine kinase inhibitor. It is primarily used in the treatment of non-small cell lung cancer with specific mutations in the epidermal growth factor receptor gene. This compound is known for its ability to target and inhibit both activating mutations and the T790M resistance mutation in the epidermal growth factor receptor, making it a valuable therapeutic agent in oncology .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dosimertinib (mesylate) involves multiple steps, starting from commercially available starting materialsThe final step involves the conversion of the free base to the mesylate salt form to improve its solubility and bioavailability .
Industrial Production Methods
Industrial production of dosimertinib (mesylate) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to monitor the consistency and safety of the final product. Advanced techniques such as high-performance liquid chromatography and mass spectrometry are employed to verify the chemical identity and purity of the compound .
化学反応の分析
Types of Reactions
Dosimertinib (mesylate) undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced metabolites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures, pH levels, and reaction times, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include hydroxylated and demethylated metabolites, which are often analyzed to understand the pharmacokinetics and pharmacodynamics of the compound .
科学的研究の応用
Dosimertinib (mesylate) has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the structure-activity relationship of epidermal growth factor receptor inhibitors.
Biology: It is employed in cellular and molecular biology research to investigate the signaling pathways involved in cancer progression and resistance mechanisms.
Medicine: It is used in clinical research to evaluate its efficacy and safety in treating non-small cell lung cancer and other malignancies.
作用機序
Dosimertinib (mesylate) exerts its effects by irreversibly binding to the mutant forms of the epidermal growth factor receptor, including T790M, L858R, and exon 19 deletion. This binding inhibits the kinase activity of the receptor, preventing downstream signaling pathways that promote cell proliferation and survival. By selectively targeting these mutations, dosimertinib (mesylate) effectively inhibits tumor growth and progression while sparing wild-type epidermal growth factor receptor, thereby reducing off-target effects .
類似化合物との比較
Similar Compounds
Osimertinib: Another third-generation epidermal growth factor receptor inhibitor with similar selectivity and potency.
Gefitinib: A first-generation epidermal growth factor receptor inhibitor with less selectivity for the T790M mutation.
Uniqueness
Dosimertinib (mesylate) is unique in its ability to provide robust antitumor efficacy with a favorable pharmacokinetic profile and lower toxicity compared to other epidermal growth factor receptor inhibitors. Its deuterated structure enhances its metabolic stability, making it a promising candidate for further clinical development .
特性
CAS番号 |
2403760-72-3 |
|---|---|
分子式 |
C29H37N7O5S |
分子量 |
600.7 g/mol |
IUPAC名 |
3,3-dideuterio-N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-[1-(trideuteriomethyl)indol-3-yl]pyrimidin-2-yl]amino]phenyl]prop-2-enamide;methanesulfonic acid |
InChI |
InChI=1S/C28H33N7O2.CH4O3S/c1-7-27(36)30-22-16-23(26(37-6)17-25(22)34(4)15-14-33(2)3)32-28-29-13-12-21(31-28)20-18-35(5)24-11-9-8-10-19(20)24;1-5(2,3)4/h7-13,16-18H,1,14-15H2,2-6H3,(H,30,36)(H,29,31,32);1H3,(H,2,3,4)/i1D2,5D3; |
InChIキー |
FUKSNUHSJBTCFJ-FYWAFROVSA-N |
異性体SMILES |
[2H]C(=CC(=O)NC1=CC(=C(C=C1N(C)CCN(C)C)OC)NC2=NC=CC(=N2)C3=CN(C4=CC=CC=C43)C([2H])([2H])[2H])[2H].CS(=O)(=O)O |
正規SMILES |
CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)NC(=O)C=C)N(C)CCN(C)C)OC.CS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


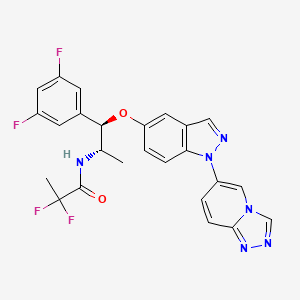
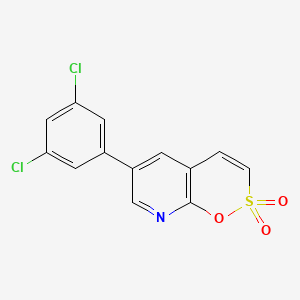
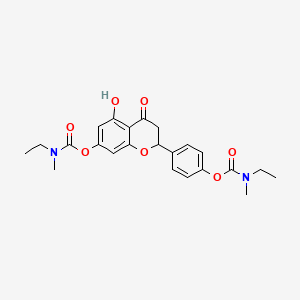
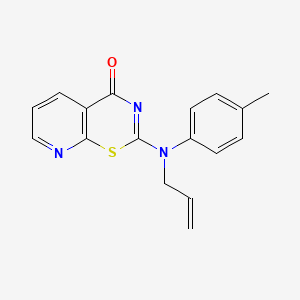
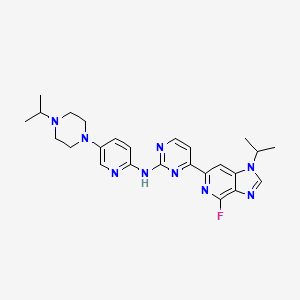

![(E)-5-acetyloxy-6-[(10S,13R,14R)-3-acetyloxy-15-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B12406158.png)
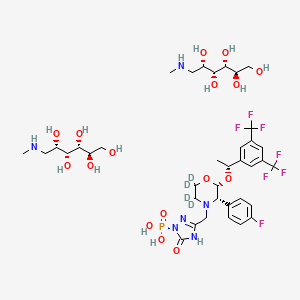
![(3S,6S,9S,12R,15R,18S)-15-[(2S)-Butan-2-yl]-4-methyl-3,9,12-tris(2-methylpropyl)-6,18-di(propan-2-yl)-1,10-dioxa-4,7,13,16-tetrazacy clooctadecane-2,5,8,11,14,17-hexone](/img/structure/B12406168.png)
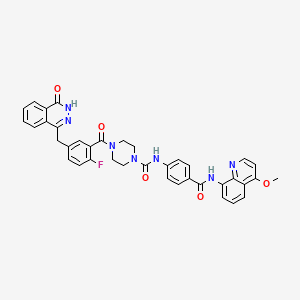
![1-[(2S,4R,5S)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12406176.png)
